molecular formula C10H11ClFN B13298183 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13298183
M. Wt: 199.65 g/mol
InChI Key: AUDKCUMUIUAZRQ-UHFFFAOYSA-N
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Description

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoroaniline.

    Formation of Indole Ring: The indole ring is formed through a Fischer indole synthesis, where the aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of Methyl Groups: The 3,3-dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The presence of chlorine and fluorine allows for nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides are utilized.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-fluoro-1H-indole: Lacks the 3,3-dimethyl groups, making it less sterically hindered.

    7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the chlorine substituent, affecting its reactivity.

    5-chloro-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the fluorine substituent, altering its electronic properties.

Uniqueness

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combination of chlorine and fluorine substituents along with the 3,3-dimethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

5-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

AUDKCUMUIUAZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2F)Cl)C

Origin of Product

United States

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